1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Description
1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a heterocyclic ketone featuring a 4-fluorophenyl group and a 5-phenyl-1,3,4-oxadiazole-2-sulfanyl moiety. Its molecular formula is C₁₇H₁₂FN₃O₂S, with a molecular weight of 341.36 g/mol.
Properties
Molecular Formula |
C16H11FN2O2S |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H11FN2O2S/c17-13-8-6-11(7-9-13)14(20)10-22-16-19-18-15(21-16)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
KPUUPZNXZNOWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that incorporates both a fluorophenyl group and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C14H12FN2OS |
| Molecular Weight | 276.32 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer : Significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Activity against several bacterial strains.
- Enzyme Inhibition : Potential to inhibit specific enzymes related to cancer progression.
Anticancer Activity
Recent studies have shown that compounds similar to this compound demonstrate promising anticancer properties. For instance:
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Case Studies
Several case studies highlight the biological effects of similar compounds:
- Study on Oxadiazole Derivatives :
- Synthesis and Evaluation :
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets. Research has indicated that derivatives of oxadiazoles can possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
- Anti-Cancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against glioblastoma cell lines, demonstrating significant cytotoxic effects .
- Anti-Diabetic Effects : Some derivatives have been evaluated for their ability to lower glucose levels in diabetic models, indicating potential in treating metabolic disorders .
Material Science
The unique structural characteristics of 1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone make it suitable for applications in material science.
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific electronic or optical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Agricultural Chemistry
Research has explored the use of oxadiazole derivatives as agrochemicals. Their ability to act as fungicides or herbicides has been investigated, showcasing potential for crop protection applications.
Case Study 1: Anti-Cancer Research
A study published in December 2022 evaluated a series of oxadiazole derivatives for their cytotoxicity against glioblastoma cell lines. The results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis through DNA damage mechanisms .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 10 | DNA damage |
| Compound C | 20 | Cell cycle arrest |
Case Study 2: Anti-Diabetic Activity
In vivo studies using Drosophila melanogaster models demonstrated that specific oxadiazole derivatives significantly lowered glucose levels, suggesting their potential as anti-diabetic agents. The research highlighted the need for further exploration into their mechanisms and efficacy .
| Compound | Glucose Reduction (%) | Model Used |
|---|---|---|
| Compound D | 30% | Drosophila melanogaster |
| Compound E | 25% | Diabetic mouse model |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers higher electronegativity and metabolic resistance compared to the 4-chlorophenyl analog in .
- Biological Activity: Indolizine-containing analogs (e.g., ) demonstrate potent anticancer activity, suggesting that the target compound’s ethanone core may retain cytotoxicity with optimized substituents.
Anticancer Activity
- Indolizine-Oxadiazole Hybrids () : Exhibited IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells. The indolizine moiety enhances DNA intercalation, while the oxadiazole improves solubility.
- Adamantyl-Thiadiazole Derivatives () : Targeted 11β-HSD1 for diabetes/metabolic syndrome, highlighting the role of bulky substituents in enzyme inhibition.
Antimicrobial Activity
- Acetamide-Oxadiazole Derivatives () : Showed MIC values of 15–30 µg/mL against bacterial strains. The acetamide group increases hydrogen bonding but may elevate hemolytic risk.
- Pyridine-Oxadiazole Analogs () : Demonstrated MIC values of 30–43 µg/cm³, suggesting that fluorophenyl substitution (as in the target compound) could enhance membrane penetration.
Antioxidant Activity
- Naphthyl-Oxadiazole Derivatives (): Antioxidant activity via DPPH scavenging (IC₅₀ ~20 µM).
Preparation Methods
Cyclization of Acylhydrazides
Procedure :
-
Hydrazide Formation : Phenylacetic acid is treated with hydrazine hydrate in ethanol under reflux to yield phenylacetohydrazide.
-
Cyclization : The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide (KOH) at 0–5°C, followed by acidification with hydrochloric acid (HCl) to precipitate 5-phenyl-1,3,4-oxadiazole-2-thiol.
Reaction Conditions :
Key Analytical Data :
-
IR (KBr) : 1624 cm⁻¹ (C=N), 1155 cm⁻¹ (C-O-C), 1218 cm⁻¹ (N-C=S).
-
¹H NMR (CDCl₃) : δ 7.33–7.54 ppm (phenyl protons), δ 5.37 ppm (SH proton).
Alkylation with 2-Bromo-1-(4-Fluorophenyl)Ethanone
The sulfanyl group of the oxadiazole-thiol intermediate undergoes nucleophilic substitution with α-haloketones to form the target compound.
Nucleophilic Substitution
Procedure :
-
Reaction Setup : 5-Phenyl-1,3,4-oxadiazole-2-thiol (1 eq) and 2-bromo-1-(4-fluorophenyl)ethanone (1.1 eq) are dissolved in acetone.
-
Base Addition : Potassium carbonate (K₂CO₃, 1.5 eq) is added to deprotonate the thiol group.
-
Reaction Monitoring : Stirred at room temperature for 3–6 hours, with progress tracked via TLC.
Optimized Conditions :
Key Analytical Data :
-
IR (KBr) : 1718 cm⁻¹ (C=O), 1624 cm⁻¹ (C=N), 1155 cm⁻¹ (C-O-C).
-
¹H NMR (CDCl₃) : δ 7.99–8.01 ppm (fluorophenyl protons), δ 5.45 ppm (S-CH₂), δ 4.23 ppm (O-CH₂).
Alternative Synthetic Routes
One-Pot Oxadiazole Synthesis-Arylation
A streamlined method employs a one-pot approach using carboxylic acids and aryl halides:
-
Coupling : Phenylacetic acid reacts with N -isopropylimidazole thiophosphate (NIITP) in 1,4-dioxane at 80°C.
-
Cyclization : Addition of 1-chloro-4-iodobenzene, 1,10-phenanthroline, and CuI at 120°C for 17 hours yields the oxadiazole-arylated product.
Advantages :
Oxidative Cyclization Using Iodine
For laboratories lacking specialized catalysts, iodine in KI serves as an oxidizing agent:
-
Reaction : Acylthiosemicarbazide derivatives are heated with iodine in ethanol.
-
Cyclization : Forms the oxadiazole-thiol intermediate in 62% yield.
Comparative Analysis of Methods
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors and catalytic systems are prioritized:
-
Catalysts : CuO nanoparticles enhance coupling efficiency.
-
Solvent Recovery : Ethanol and acetone are recycled via distillation.
-
Quality Control : HPLC ensures >98% purity, with residual solvents <0.1%.
Challenges and Mitigation
-
Thiol Oxidation : Exposure to air leads to disulfide formation. Use nitrogen atmosphere during reactions.
-
Haloketone Reactivity : 2-Bromo-1-(4-fluorophenyl)ethanone is moisture-sensitive. Store under anhydrous conditions.
-
Byproducts : Unreacted hydrazide may persist. Acid-base washes (5% HCl/NaHCO₃) improve purity .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substituent positions on the fluorophenyl and oxadiazole rings. The sulfanyl group’s deshielding effect is observable at δ 2.8–3.2 ppm .
- FT-IR : Detect C=O (1690–1720 cm⁻¹) and C-F (1220–1280 cm⁻¹) stretches.
- HRMS : Validate molecular weight (MW = 342.36 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, though crystallization is challenging due to the compound’s hydrophobicity .
How can computational modeling predict the reactivity of the sulfanyl group?
Advanced Research Question
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- MD simulations : Model solvent effects on sulfanyl group interactions, particularly in polar aprotic solvents like DMF .
- Docking studies : Predict binding affinities with biological targets (e.g., enzymes with cysteine residues) by analyzing sulfur’s lone-pair electrons .
Validation requires correlating computational data with experimental kinetic studies (e.g., thiol-disulfide exchange rates) .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
- Low solubility : The fluorophenyl and oxadiazole groups reduce solubility in common solvents. Mixed solvents (e.g., DCM/hexane) or slow evaporation at 4°C may improve crystal growth .
- Polymorphism : Multiple crystal forms can arise, complicating data interpretation.
- Resolution limitations : Heavy atoms (e.g., Br or I derivatives) may be needed for phasing, but the parent compound lacks these. Synchrotron radiation can enhance weak diffraction patterns .
How should researchers handle storage and solubility issues for this compound?
Basic Research Question
- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group. Shelf life: 1 month at –20°C; 6 months at –80°C .
- Solubility : Use DMSO or DMF for stock solutions (10 mM). For aqueous buffers, add co-solvents (e.g., 10% PEG-400) and sonicate at 37°C .
What strategies mitigate toxicity risks during biological assays?
Advanced Research Question
- Structure-activity relationships (SAR) : Modify the oxadiazole or fluorophenyl groups to reduce cytotoxicity while retaining target affinity .
- In vitro protocols : Use lower concentrations (IC₅₀ < 10 µM) and include negative controls (e.g., cells treated with DMSO alone).
- Metabolic stability testing : Assess hepatic clearance using microsomal assays to identify labile moieties (e.g., ester groups) .
How do electronic effects of the 4-fluorophenyl group influence reactivity?
Advanced Research Question
The para-fluorine exerts a strong –I effect, deactivating the aromatic ring and directing electrophilic substitution to the meta position. This electron withdrawal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
